molecular formula C27H20N4O2 B11702066 (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702066
M. Wt: 432.5 g/mol
InChI Key: DCGRFMXYABFDPQ-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core with phenyl and phenoxyphenyl substituents, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of hydrazine derivatives with appropriate ketones or aldehydes. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation or alkylation reactions using halogens or alkyl halides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Bromine in chloroform for halogenation

Major Products

The major products formed from these reactions include various substituted pyrazolones and hydrazones, depending on the specific reagents and conditions used.

Scientific Research Applications

(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique pyrazolone core and the presence of both phenyl and phenoxyphenyl groups

Properties

Molecular Formula

C27H20N4O2

Molecular Weight

432.5 g/mol

IUPAC Name

4-[(4-phenoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H20N4O2/c32-27-26(29-28-21-16-18-24(19-17-21)33-23-14-8-3-9-15-23)25(20-10-4-1-5-11-20)30-31(27)22-12-6-2-7-13-22/h1-19,30H

InChI Key

DCGRFMXYABFDPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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